RasGRP3 ligand 96
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Description
RasGRP3 ligand 96 is a useful research compound. Its molecular formula is C21H25NO5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
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Biological Activity
RasGRP3 ligand 96 is a selective ligand for Ras guanine nucleotide-releasing protein 3 (RasGRP3), exhibiting significant biological activity in various cellular contexts. This article explores the compound's mechanisms of action, its effects on cellular signaling pathways, and its implications in disease models, particularly focusing on inflammatory responses and cancer biology.
Overview of RasGRP3
RasGRP3 is a member of the Ras guanine nucleotide exchange factor family, which activates Ras and Rap proteins. It plays a crucial role in mediating cellular responses to various stimuli, including growth factors and inflammatory signals. The ligand's interaction with RasGRP3 has been linked to the modulation of pro-inflammatory cytokine production, particularly interleukin-6 (IL-6), in macrophages.
This compound acts as a potent activator of RasGRP3, with a binding affinity (Ki) of 1.75 nM, which is significantly selective compared to other members of the RasGRP family . The biological activity of this ligand can be summarized as follows:
- Activation of Signaling Pathways : Upon binding to RasGRP3, ligand 96 facilitates the exchange of GDP for GTP on Ras and Rap proteins, leading to their activation. This process is critical for downstream signaling that regulates various cellular functions including proliferation, differentiation, and survival.
- Modulation of Cytokine Production : Studies indicate that RasGRP3 inhibits TLR-induced IL-6 production in macrophages by activating Rap1. This suggests that RasGRP3 functions as a negative regulator of inflammatory responses .
Biological Activity in Inflammatory Responses
Research highlights the role of RasGRP3 in modulating inflammation. For instance:
- Toll-like Receptor (TLR) Signaling : RasGRP3 limits the production of pro-inflammatory cytokines in response to TLR activation. In experiments involving macrophages, overexpression of RasGRP3 resulted in decreased IL-6 levels upon stimulation with TLR agonists .
- Colitis Model : In vivo studies demonstrated that RasGRP3 overexpression alleviated dextran sulfate sodium-induced colitis, showcasing its potential as a therapeutic target for inflammatory diseases .
Implications in Cancer Biology
RasGRP3 has also been implicated in cancer progression:
- Expression in Tumors : Elevated levels of RasGRP3 have been observed in various cancers, including breast cancer. Its expression correlates with increased cell proliferation and survival, indicating an oncogenic role .
- Gene Silencing Studies : Silencing RasGRP3 expression in breast cancer cell lines resulted in reduced proliferation and increased apoptosis. Furthermore, it sensitized cells to chemotherapeutic agents such as Tamoxifen and trastuzumab .
Table 1: Summary of Biological Activities of this compound
Case Studies
- Inflammatory Response Modulation :
- Breast Cancer Progression :
Properties
Molecular Formula |
C21H25NO5 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
[(4E)-2-(hydroxymethyl)-4-[(1-methylindol-3-yl)methylidene]-5-oxooxolan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H25NO5/c1-20(2,3)19(25)26-13-21(12-23)10-14(18(24)27-21)9-15-11-22(4)17-8-6-5-7-16(15)17/h5-9,11,23H,10,12-13H2,1-4H3/b14-9+ |
InChI Key |
NMSQMKXWQOPPRS-NTEUORMPSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OCC1(C/C(=C\C2=CN(C3=CC=CC=C32)C)/C(=O)O1)CO |
Canonical SMILES |
CC(C)(C)C(=O)OCC1(CC(=CC2=CN(C3=CC=CC=C32)C)C(=O)O1)CO |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.